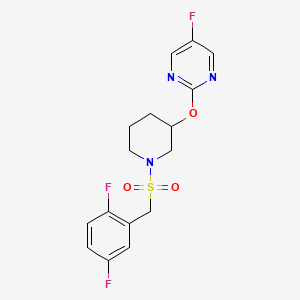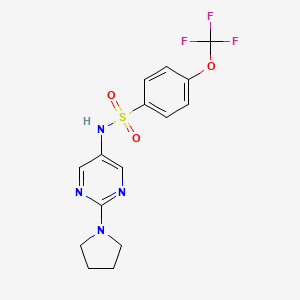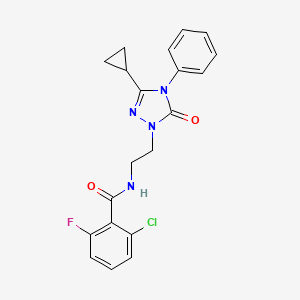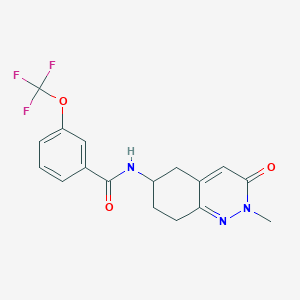
2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine" is a chemically synthesized molecule that appears to be designed for biological activity, given its structural complexity and the presence of a sulfonyl piperidine moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar sulfonyl piperidine derivatives and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of sulfonyl piperidine derivatives is well-documented in the literature. For instance, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involves the coupling of benzenesulfonyl chloride with piperidine under controlled pH conditions, followed by substitution at the oxygen atom with various electrophiles . This method could potentially be adapted for the synthesis of "this compound" by using a 2,5-difluorobenzylsulfonyl chloride as the starting material.
Molecular Structure Analysis
The molecular structure of sulfonyl piperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a sulfonyl group attached to the benzene ring. The presence of fluorine atoms, as seen in the compound of interest, suggests increased lipophilicity and potential for strong binding interactions with biological targets due to the high electronegativity of fluorine .
Chemical Reactions Analysis
The reactivity of sulfonyl piperidine derivatives can be quite diverse. For example, the combination of 1-benzenesulfinyl piperidine (BSP) with trifluoromethanesulfonic anhydride (Tf2O) can activate thioglycosides to form glycosyl triflates, which can then be converted to glycosides . This indicates that sulfonyl piperidine compounds can participate in complex chemical reactions, potentially leading to a wide range of biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl piperidine derivatives are influenced by their functional groups. The presence of sulfonyl groups typically increases water solubility, while the incorporation of fluorine atoms can enhance membrane permeability. The specific physical properties such as melting point, boiling point, and solubility of "this compound" would need to be determined experimentally, but can be inferred to some extent from related compounds .
Applications De Recherche Scientifique
Genetic Variations and Drug Toxicity
DPYD*2A Genotyping for Fluoropyrimidine Therapy : A study outlined the significance of upfront genotyping of the DPYD*2A polymorphism in patients intended for fluoropyrimidine-based chemotherapy. Patients carrying variant alleles of this gene were shown to experience reduced toxicity when doses were adjusted accordingly, highlighting the gene's strong association with severe drug-induced toxicity. This research supports the implementation of genetic testing to improve patient safety and treatment outcomes by individualizing therapy based on genetic makeup (Deenen et al., 2016).
MTHFR Polymorphism and Chemotherapy Response : Another study focused on the MTHFR-1298 A>C polymorphism in stage II/III colorectal cancer patients treated with adjuvant fluoropyrimidine chemotherapy. The findings suggested that carriers of the MTHFR-1298CC genotype had poorer disease-free and overall survival, proposing this genetic marker as a prognostic factor in colorectal cancer treatment (Cecchin et al., 2014).
Fluoropyrimidine Pharmacogenetics
- Pharmacogenetic Markers for Toxicity Prediction : Research into pharmacogenetic markers has revealed significant predictors of fluoropyrimidine toxicity. Variants in the DPYD, TYMS, CDA, and MTHFR genes were identified as clinically significant predictors, underscoring the potential of pharmacogenetic screening in mitigating treatment-related adverse effects and optimizing therapeutic efficacy (Loganayagam et al., 2013).
Propriétés
IUPAC Name |
2-[1-[(2,5-difluorophenyl)methylsulfonyl]piperidin-3-yl]oxy-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3S/c17-12-3-4-15(19)11(6-12)10-26(23,24)22-5-1-2-14(9-22)25-16-20-7-13(18)8-21-16/h3-4,6-8,14H,1-2,5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYDSLKCVFQQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=C(C=CC(=C2)F)F)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)

![3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2527326.png)
![(Z)-1-(3-fluorobenzyl)-3-(((2-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2527327.png)
![methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2527328.png)
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2527329.png)

![4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid](/img/structure/B2527334.png)

![N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2527338.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide](/img/structure/B2527340.png)
